Boc-D-Arg(Pmc)-OH Boc-D-Arg(Pmc)-OH
Brand Name: Vulcanchem
CAS No.: 214630-02-1
VCID: VC0558568
InChI: InChI=1S/C25H40N4O7S/c1-14-15(2)20(16(3)17-11-12-25(7,8)35-19(14)17)37(33,34)29-22(26)27-13-9-10-18(21(30)31)28-23(32)36-24(4,5)6/h18H,9-13H2,1-8H3,(H,28,32)(H,30,31)(H3,26,27,29)/t18-/m1/s1
SMILES: CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C
Molecular Formula: C25H40N4O7S
Molecular Weight: 540.69

Boc-D-Arg(Pmc)-OH

CAS No.: 214630-02-1

Cat. No.: VC0558568

Molecular Formula: C25H40N4O7S

Molecular Weight: 540.69

* For research use only. Not for human or veterinary use.

Boc-D-Arg(Pmc)-OH - 214630-02-1

CAS No. 214630-02-1
Molecular Formula C25H40N4O7S
Molecular Weight 540.69
IUPAC Name (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Standard InChI InChI=1S/C25H40N4O7S/c1-14-15(2)20(16(3)17-11-12-25(7,8)35-19(14)17)37(33,34)29-22(26)27-13-9-10-18(21(30)31)28-23(32)36-24(4,5)6/h18H,9-13H2,1-8H3,(H,28,32)(H,30,31)(H3,26,27,29)/t18-/m1/s1
SMILES CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C

Fundamental Characteristics of Boc-D-Arg(Pmc)-OH

Boc-D-Arg(Pmc)-OH is a protected D-arginine derivative specifically designed for use in peptide synthesis applications. The compound bears the systematic IUPAC name (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid. It incorporates two key protective groups: the tert-butoxycarbonyl (Boc) group protecting the alpha-amino function and the pentamethylchroman-6-sulfonyl (Pmc) group shielding the guanidino side chain of the arginine residue.

This compound plays a fundamental role in solid-phase peptide synthesis (SPPS), particularly when incorporating arginine residues into peptide sequences. The protection strategy employed in this molecule is essential for preventing unwanted side reactions that could compromise peptide integrity during synthesis processes. The strategic combination of Boc and Pmc protection offers a balance between stability during synthesis steps and selective removal under appropriate conditions.

The D-configuration of the arginine residue in this compound makes it particularly valuable for the synthesis of peptides containing D-amino acids, which often possess distinct biological properties and enhanced stability against enzymatic degradation compared to their L-counterparts. This characteristic expands the utility of this compound in the development of peptide-based therapeutics and research tools.

Chemical Properties and Structure

Boc-D-Arg(Pmc)-OH possesses distinct chemical properties that make it valuable for peptide synthesis applications. Its chemical composition is defined by the following specifications:

PropertyValue
CAS Number214630-02-1
Molecular FormulaC25H40N4O7S
Molecular Weight540.69 g/mol
ConfigurationD-isomer
N-terminal Protectiontert-Butoxycarbonyl (Boc)
Side Chain ProtectionPentamethylchroman-6-sulfonyl (Pmc)

The structure of Boc-D-Arg(Pmc)-OH features a D-arginine backbone with strategically placed protective groups. The Boc group protects the alpha-amino group, while the Pmc group shields the reactive guanidino functionality on the arginine side chain. The Pmc group consists of a pentamethylated chroman ring system with a sulfonyl group attaching it to the arginine guanidino moiety, creating a bulky yet acid-labile protecting entity.

Comparative Analysis with Alternative Arginine Protecting Groups

When compared to other arginine protecting groups, Boc-D-Arg(Pmc)-OH exhibits distinct advantages and limitations that influence its selection for specific peptide synthesis applications. The following table provides a comparative analysis of Pmc with other common arginine protecting groups:

Protecting GroupStructure CharacteristicsCleavage ConditionsAdvantagesLimitations
PmcPentamethylchroman-6-sulfonylTFAComparable acid sensitivity to t-butyl; suitable for peptides with multiple Arg residuesCan cause sulfonation of Trp residues during TFA cleavage
Pbf2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonylTFA1.2-1.4 times faster removal than Pmc; lower levels of Trp sulfonationHigher cost compared to some alternatives
TosTosyl (p-toluenesulfonyl)HF/anisole or Na/NH3Extremely stable during synthesisRequires harsh cleavage conditions; extended cleavage times
MtrMethoxy-2,3,6-trimethylbenzenesulfonylTFALess bulky than PmcSlower removal; higher risk of side reactions
(Boc)2Bis(tert-butoxycarbonyl)TFA-H2O (95:5)Removed by TFA at room temperature in 1hDifferent reactivity profile compared to sulfonyl-based protections

Research has shown that while the Pmc group offers excellent protection of the guanidino function, the pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has demonstrated superior deprotection kinetics. The rate of removal of Pbf during TFA cleavage appears to be 1.2-1.4 times faster than that of Pmc. More importantly, Pbf has been shown to give rise to lower levels of tryptophan sulfonation than Pmc, particularly when used in combination with Trp(Boc) and silane scavengers .

The development of these protecting groups represents an evolution in arginine protection strategies. Early work relied on the tosyl (Tos) group, which is extremely stable but requires harsh conditions for removal. This was followed by the development of the methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group, which showed improved acid lability. Further refinements led to the Pmc group, which provides a balance of protection and controllable deprotection .

Research Findings and Developments

Research involving Boc-D-Arg(Pmc)-OH has provided valuable insights into the optimization of peptide synthesis strategies, particularly those involving arginine-rich sequences. Studies have highlighted the importance of proper side chain protection in preventing unwanted side reactions during peptide assembly .

One significant area of research has focused on the comparison of different arginine protecting groups to determine optimal protection strategies for various applications. These studies have revealed that while Pmc offers excellent protection of the guanidino function, newer protecting groups like Pbf may offer advantages in terms of deprotection kinetics and reduction of side reactions .

Practical Considerations in Peptide Synthesis

When utilizing Boc-D-Arg(Pmc)-OH in peptide synthesis, several practical considerations must be addressed to ensure optimal results. The compound's solubility properties, coupling efficiency, and deprotection conditions all influence the success of peptide synthesis involving this protected amino acid derivative.

The Pmc group's acid lability profile is comparable to that of t-butyl groups, making it compatible with standard TFA-based cleavage protocols commonly employed in Boc-chemistry peptide synthesis. This compatibility simplifies workflow by allowing simultaneous removal of multiple protecting groups in a single deprotection step .

For peptide sequences containing both arginine and tryptophan residues, special attention must be paid to potential side reactions. The use of Fmoc-Trp(Boc)-OH for introducing tryptophan residues can help mitigate sulfonation issues that might occur during TFA-mediated cleavage when using Pmc-protected arginine derivatives .

The storage and handling of Boc-D-Arg(Pmc)-OH also requires consideration. As with many protected amino acid derivatives, exposure to moisture, heat, or strong acids should be minimized to prevent premature deprotection or degradation. Proper storage in a cool, dry environment helps maintain the compound's integrity until it is ready for use in peptide synthesis applications.

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